molecular formula C12H23NO5S B3367054 tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate CAS No. 160132-53-6

tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate

Cat. No.: B3367054
CAS No.: 160132-53-6
M. Wt: 293.38 g/mol
InChI Key: ITAMCMGHPLATPO-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is a synthetic organic compound commonly utilized in various fields of scientific research. The structure of this molecule combines a pyrrolidine ring with a tert-butyl ester and a methylsulfonyl group, giving it unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-pyrrolidinecarboxylate with a methylsulfonylation agent. The process includes:

  • Step 1: : Protection of the pyrrolidine nitrogen using tert-butyl chloroformate, forming tert-butyl 3-pyrrolidinecarboxylate.

  • Step 2: : Alkylation of the protected pyrrolidine with 2-bromoethyl methyl sulfone in the presence of a base such as potassium carbonate.

Industrial Production Methods

On an industrial scale, similar steps are employed, but with optimizations to improve yield and efficiency. High-throughput methods and automated synthesis techniques ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is involved in various chemical reactions:

  • Oxidation: : While the tert-butyl group remains stable, the pyrrolidine ring and methylsulfonyl group can undergo oxidation.

  • Reduction: : Reduction usually targets the ester linkage or the methylsulfonyl group.

  • Substitution: : Common in modifying the ester group or the methylsulfonyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as chromium trioxide for oxidations.

  • Reducing Agents: : Like lithium aluminium hydride.

  • Bases/Acids: : For ester hydrolysis or saponification, e.g., NaOH or HCl.

Major Products

Depending on the reaction type:

  • Oxidation: : Converts the methylsulfonyl group to sulfoxides or sulfones.

  • Reduction: : Converts the ester to alcohol.

  • Substitution: : Leads to a variety of functionalized pyrrolidines.

Scientific Research Applications

Chemistry

In organic chemistry, it serves as a building block for the synthesis of more complex molecules. It is often used in the preparation of pharmacologically active compounds.

Biology

In biological research, its derivatives are investigated for their potential use as inhibitors of various enzymes.

Medicine

Preliminary studies suggest that compounds derived from tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate might have therapeutic potential, particularly in the treatment of cancer or neurodegenerative diseases.

Industry

In the industrial sector, it is used in the production of specialty chemicals, including those used in pharmaceuticals and agrochemicals.

Mechanism of Action

Molecular Targets

The compound's primary mechanism of action involves interaction with biological macromolecules, such as proteins and enzymes.

Pathways Involved

It interferes with specific biochemical pathways, depending on the context of its application. For instance, in medicinal chemistry, it might inhibit enzymes critical for disease progression.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-pyrrolidinecarboxylate

  • Ethyl 2-(methylsulfonyl)ethylpyrrolidine-1-carboxylate

Unique Properties

  • Steric Hindrance: : The tert-butyl group provides significant steric hindrance, affecting reactivity.

  • Functional Groups: : The presence of both the ester and sulfonyl groups offers versatile reactivity.

Conclusion

Tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is a versatile and valuable compound in scientific research. Its unique structure and reactivity make it a useful tool in organic synthesis, biological research, and potential medical applications. Its distinctive properties also set it apart from similar compounds, providing unique advantages in various fields of study.

Properties

IUPAC Name

tert-butyl 3-(2-methylsulfonyloxyethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-7-5-10(9-13)6-8-17-19(4,15)16/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAMCMGHPLATPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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